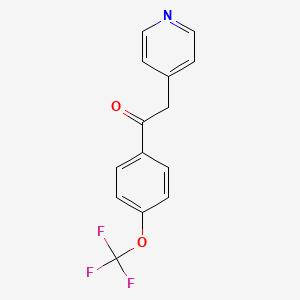
L-Methionine, L-alanyl-L-alanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Methionine, L-alanyl-L-alanyl- is a dipeptide compound composed of the amino acids L-methionine and L-alanine L-methionine is an essential amino acid that plays a crucial role in various metabolic processes, while L-alanine is a non-essential amino acid involved in protein synthesis and energy production
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, L-alanyl-L-alanyl- typically involves the coupling of L-methionine with L-alanyl-L-alanine. This can be achieved through peptide bond formation using coupling reagents such as carbodiimides (e.g., EDC, DCC) in the presence of a base like N-methylmorpholine. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of L-Methionine, L-alanyl-L-alanyl- can be achieved through biotechnological methods involving genetically engineered microorganisms. For example, Escherichia coli can be metabolically engineered to overexpress the enzymes required for the biosynthesis of L-methionine and L-alanine, followed by peptide bond formation. This approach offers a more environmentally friendly and sustainable method compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Methionine, L-alanyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in L-methionine can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The carbonyl groups in the peptide bond can be reduced to form alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of activating agents like N-hydroxysuccinimide (NHS).
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Alcohol derivatives of the peptide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Methionine, L-alanyl-L-alanyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in protein synthesis and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, such as antioxidant properties and its role in methionine metabolism.
Industry: Utilized in the production of specialized peptides and as a nutritional supplement in animal feed.
Mechanism of Action
The mechanism of action of L-Methionine, L-alanyl-L-alanyl- involves its participation in various biochemical pathways. L-methionine is a precursor to S-adenosylmethionine (SAM), which is a key methyl donor in numerous methylation reactions. L-alanine plays a role in gluconeogenesis and energy production. The dipeptide form may enhance the stability and bioavailability of these amino acids, allowing for more efficient utilization in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with high water solubility and stability, used in clinical nutrition.
L-Alanyl-L-histidine: Studied for its acid-base interaction equilibria and thermodynamic properties.
L-Alanyl-L-alanine:
Uniqueness
L-Methionine, L-alanyl-L-alanyl- is unique due to the presence of L-methionine, which is an essential amino acid with sulfur-containing properties. This gives the compound distinct antioxidant and metabolic functions that are not present in other dipeptides like L-alanyl-L-glutamine or L-alanyl-L-histidine.
Properties
CAS No. |
206558-72-7 |
|---|---|
Molecular Formula |
C11H21N3O4S |
Molecular Weight |
291.37 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H21N3O4S/c1-6(12)9(15)13-7(2)10(16)14-8(11(17)18)4-5-19-3/h6-8H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)/t6-,7-,8-/m0/s1 |
InChI Key |
VBDMWOKJZDCFJM-FXQIFTODSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CCSC)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



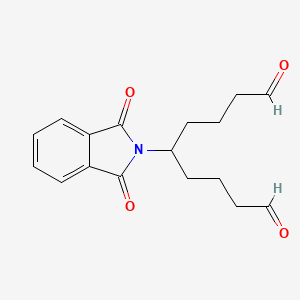
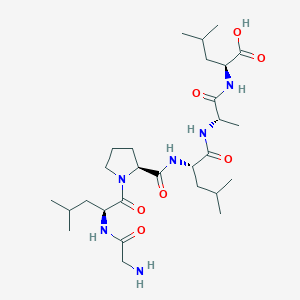
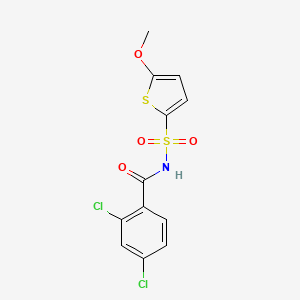
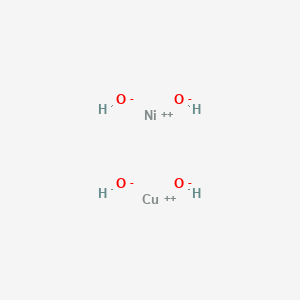
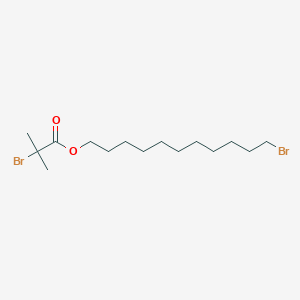
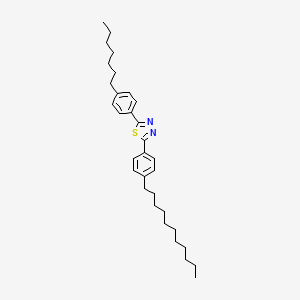

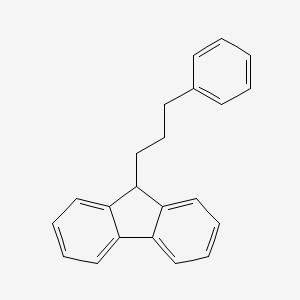
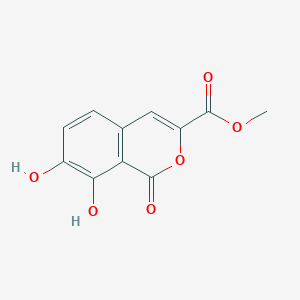
![4,4'-Bipyridinium, 1,1'-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide](/img/structure/B14245160.png)
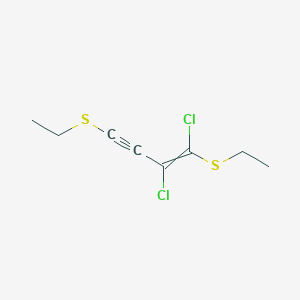
![2-Phenyl-4-[6-[2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidine](/img/structure/B14245178.png)
